molecular formula C13H15ClN2O B193719 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol CAS No. 67085-11-4

4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

Cat. No. B193719
CAS RN: 67085-11-4
M. Wt: 250.72 g/mol
InChI Key: YAHZVMVZBIMHGM-UHFFFAOYSA-N
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Patent
US07625935B2

Procedure details

To a solution of 56.7 g (0.26 mol) of 1-chloro-4-chlorophenyl-2-butanol (J. of Medicinal Chemistry, 1978. Vol. 21. No. 8. p. 842) in 200 ml of toluene 36.2 g (0.9 mol) of sodium hydroxide dissolved in 100 ml of water, 6.4 g (0.028 mol) of benzyltriethyammonium chloride and 35.2 g (0.51 mol) of imidazole (III) are added. The reaction mixture is heated at 93-95° C. for one hour then the temperature is returned to about 60° C., the phases are separated and to the organic layer water (100 ml) is added. The mixture is first stirred at 22-25° C. for 1 hour then at 0-5° C. for two hours. The crystals are separated by filtration, washed with water (2×35 ml) of 0-5° C. to yield 74 g of wet (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) which is dried at maximum 50° C. in vacuo to give 61.6 g (95%) of the product. Recrystallization from ethyl acetate gives 52.4 g (85%) of dry product melting at 104-106° C.
Name
1-chloro-4-chlorophenyl-2-butanol
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
35.2 g
Type
reactant
Reaction Step Three
Quantity
6.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH2:9][CH:10](O)[CH2:11][CH3:12])[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH2:3]1.C1(C)C=CC=CC=1.[NH:21]1[CH:25]=[CH:24][N:23]=[CH:22]1.[OH-:26].[Na+]>O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:9][CH2:10][CH:11]([OH:26])[CH2:12][N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[CH:3][CH:4]=1 |f:3.4,6.7|

Inputs

Step One
Name
1-chloro-4-chlorophenyl-2-butanol
Quantity
56.7 g
Type
reactant
Smiles
ClC1(CC=C(C=C1)Cl)CC(CC)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
35.2 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6.4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
94 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture is first stirred at 22-25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is returned to about 60° C.
CUSTOM
Type
CUSTOM
Details
the phases are separated and to the organic layer water (100 ml)
ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
at 0-5° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crystals are separated by filtration
WASH
Type
WASH
Details
washed with water (2×35 ml) of 0-5° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.